molecular formula C10H11ClO2 B1267334 Propyl 2-chlorobenzoate CAS No. 25800-28-6

Propyl 2-chlorobenzoate

Cat. No. B1267334
CAS RN: 25800-28-6
M. Wt: 198.64 g/mol
InChI Key: UDEIXQKSOXLXBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of propyl 2-chlorobenzoate and related compounds involves several key steps, including chlorination, esterification, and sometimes, catalyzed reactions. For instance, Kumar et al. (2014) detailed the synthesis and molecular structure investigation of 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate, highlighting the role of density functional theory (DFT) in understanding its vibrational properties through FT-IR and XRD studies (Kumar et al., 2014).

Molecular Structure Analysis

The molecular structure of propyl 2-chlorobenzoate derivatives has been extensively studied using crystallography and computational methods. The crystal structure of related compounds, such as 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, reveals intricate details about molecular conformations and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Sanjay Kumar et al., 2017).

Chemical Reactions and Properties

Propyl 2-chlorobenzoate undergoes various chemical reactions, including polymerization and coupling reactions, to form more complex molecules. For example, the copper-catalyzed amination of chlorobenzoic acids has been employed to synthesize N-aryl anthranilic acid derivatives, showcasing the compound's versatility in organic synthesis (Mei et al., 2006).

Physical Properties Analysis

The physical properties of propyl 2-chlorobenzoate, such as solubility, melting point, and crystalline structure, are significant for its application in materials science. These properties are often determined through X-ray diffraction (XRD) and spectroscopic methods, providing insights into the compound's stability and suitability for various applications.

Chemical Properties Analysis

The chemical properties of propyl 2-chlorobenzoate, including reactivity, stability, and functional group interactions, are pivotal for its use in synthetic chemistry. Studies like those by Ziarani et al. (2015) on the synthesis of nanostructured composites via click reactions exemplify the innovative applications stemming from the chemical properties of chlorobenzoate derivatives (Ziarani et al., 2015).

Scientific Research Applications

Synthesis Applications

  • Propyl 2-chlorobenzoate can be used in the synthesis of various compounds. For example, it plays a role in the formation of 2-alkylbenzo[b]thiophenes, as demonstrated by the treatment of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with dipropylcadmium leading to ketones. These ketones can be further reduced to produce 2-alkylbenzo[b]thiophenes (Savinov, Savinykh, & Aksenov, 1984).

Green Chemistry and Education

  • In educational settings, propyl 2-chlorobenzoate derivatives like 2-chlorobenzoic acid can be synthesized through green chemistry approaches, such as solvent-free Cannizzaro reactions. This provides a model for teaching organic chemistry in an environmentally friendly manner (Phonchaiya, Panijpan, Rajviroongit, Wright, & Blanchfield, 2009).

Environmental Chemistry

  • 2-Chlorobenzoic acid, a derivative of propyl 2-chlorobenzoate, is significant in environmental chemistry, particularly in the oxidation processes used in industrial production, like the production of diclofenac sodium (Bushuiev, Halstian, & Kotova, 2020).

Microbial Degradation Studies

  • Research on microbial degradation of 2-chlorobenzoate (related to propyl 2-chlorobenzoate) provides insights into the biodegradation of environmental pollutants, which is crucial for developing effective bioremediation technologies (Fetzner, Müller, & Lingens, 1989).

Rubber Adhesion Improvement

  • In industrial applications, propyl 2-chlorobenzoate derivatives, such as 2-chlorobenzyl alcohol, are used to improve the adhesion properties of rubber materials. These compounds are crucial in enhancing the mechanical properties and bonding of rubber in various manufacturing processes (Romero-Sánchez, Pastor-Blas, & Martín-Martínez, 2000).

Biodegradation and Bioremediation

  • Studies on the biodegradation of 2-chlorobenzoic acid by bacteria isolated from landfill soils offer promising approaches for bioremediation, highlighting the potential of these microorganisms in environmental cleanup and pollution management (Kafilzadeh, Nikvarz, Jabbari, & Tahery, 2012).

Safety And Hazards

Propyl 2-chlorobenzoate has several safety warnings associated with it. It may cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, and not to breathe in mist/vapors/spray .

Future Directions

While specific future directions for Propyl 2-chlorobenzoate are not available, it’s worth noting that research into similar compounds continues to be a field of interest .

properties

IUPAC Name

propyl 2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEIXQKSOXLXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278555
Record name propyl 2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-chlorobenzoate

CAS RN

25800-28-6
Record name NSC406727
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC8217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name propyl 2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
ZC Wei, Q Wang, LJ Min, J Bajsa-Hirschel, CL Cantrell… - Molecules, 2023 - mdpi.com
Natural products are a source for pesticide or drug discovery. In order to discover lead compounds with high fungicidal or herbicidal activity, new niacinamide derivatives derived from …
Number of citations: 2 www.mdpi.com
SP Simeonov, AP Simeonov, AR Todorov… - American Journal of …, 2010 - scirp.org
High performance liquid chromatography method for the separation of a series of chiral benzyl alcohols on N-(3,5-dinitrobenzoyl)-D-phenylglycine stationary phase (Macherey Nagel, …
Number of citations: 3 www.scirp.org
M Escriba, J Eras, M Duran, S Simon, C Butchosa… - Tetrahedron, 2009 - Elsevier
Esterification–chlorination of glycerol provides chlorohydrin esters in high yields. A ratio of reagents close to equivalence can be used, so that atom economy of the reaction is optimized…
Number of citations: 24 www.sciencedirect.com
JE Gutiérrez, E Fernandez-Moreira, MA Rodríguez… - Pharmaceuticals, 2022 - mdpi.com
A series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated for cytotoxic activity against eight human cancer as well as 4 non-tumor cell lines. The results …
Number of citations: 1 www.mdpi.com
M Mohebi, N Fayazi, S Esmaeili… - Research in …, 2022 - ncbi.nlm.nih.gov
Background and purpose: Malaria and cancer are two major health issues affecting millions of lives annually. Maltol complexes and derivatives have been extensively investigated as …
Number of citations: 1 www.ncbi.nlm.nih.gov
JE Gutiérrez, E Fernandez-Moreira… - …, 2022 - ncbi.nlm.nih.gov
A series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated for cytotoxic activity against eight human cancer as well as 4 non-tumor cell lines. The results …
Number of citations: 3 www.ncbi.nlm.nih.gov
G Villorbina, A Tomàs, M Escribà, M Oromí-Farrús… - Tetrahedron …, 2009 - Elsevier
We describe here the first example in which glycerol has been transformed into chlorohydrin esters using an ionic liquid and hydrated aluminium chloride. The method avoids using …
Number of citations: 19 www.sciencedirect.com

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